molecular formula C15H15O3P B12471731 3-(Diphenylphosphoryl)propanoic acid CAS No. 29874-10-0

3-(Diphenylphosphoryl)propanoic acid

Cat. No.: B12471731
CAS No.: 29874-10-0
M. Wt: 274.25 g/mol
InChI Key: NMRMJFIEYIWRLJ-UHFFFAOYSA-N
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Description

3-(Diphenylphosphoryl)propanoic acid is an organic compound with the molecular formula C15H15O3P It is known for its unique structure, which includes a propanoic acid backbone with a diphenylphosphoryl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Diphenylphosphoryl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions often include a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25 . This method ensures the efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphoryl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Diphenylphosphoryl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Diphenylphosphoryl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylphosphoryl)propanoic acid is unique due to its diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.

Properties

CAS No.

29874-10-0

Molecular Formula

C15H15O3P

Molecular Weight

274.25 g/mol

IUPAC Name

3-diphenylphosphorylpropanoic acid

InChI

InChI=1S/C15H15O3P/c16-15(17)11-12-19(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)

InChI Key

NMRMJFIEYIWRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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